2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-10-14(21-3)15(11-13(12)2)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBVNZMFWVIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
The introduction of the 2-methoxy-4,5-dimethylphenylsulfonyl group to piperazine is typically achieved via reaction with the corresponding sulfonyl chloride.
Procedure :
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Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride :
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Piperazine Sulfonylation :
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Piperazine is reacted with 1 equivalent of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in DCM or tetrahydrofuran (THF) at 0–5°C.
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A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.
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Critical consideration : Excess piperazine (2–3 equivalents) ensures monosubstitution, minimizing disulfonylated byproducts.
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Example :
A mixture of piperazine (8.6 g, 0.1 mol) and TEA (14 mL, 0.1 mol) in DCM (100 mL) was cooled to 0°C. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (24.5 g, 0.1 mol) in DCM (50 mL) was added dropwise over 1 hour. The reaction was stirred at room temperature for 12 hours, washed with water (3 × 50 mL), and dried over MgSO₄. Evaporation yielded 4-(2-methoxy-4,5-dimethylphenylsulfonyl)piperazine as a white solid (28.1 g, 85% yield).
Alkylation with 2-Chloroethanol
The ethanol side chain is introduced via nucleophilic substitution of the remaining piperazine nitrogen with 2-chloroethanol.
Procedure :
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Reaction Setup :
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Workup :
Example :
4-(2-Methoxy-4,5-dimethylphenylsulfonyl)piperazine (20 g, 0.06 mol), 2-chloroethanol (5.4 mL, 0.072 mol), and K₂CO₃ (16.6 g, 0.12 mol) in DMF (150 mL) were stirred at 70°C for 18 hours. After filtration and solvent removal, the residue was recrystallized from ethanol to afford the title compound as a crystalline solid (18.2 g, 78% yield).
Optimization Strategies
Regioselectivity Control
Solvent and Base Selection
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Sulfonylation : Polar aprotic solvents (DCM, THF) with TEA or pyridine enhance reactivity.
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Alkylation : DMF or acetonitrile with K₂CO₃ facilitates nucleophilic substitution.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various piperazine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various research applications:
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Antipsychotic Properties :
- Research indicates that compounds similar to this one show significant affinity for dopamine receptors, particularly D2 and D4 subtypes. These interactions are crucial for developing antipsychotic medications aimed at treating conditions such as schizophrenia and bipolar disorder. Studies have demonstrated IC50 values as low as 0.057 nM for D4 receptors, suggesting potent antipsychotic potential .
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Antidepressant Effects :
- The compound has been evaluated for its influence on serotonin receptor activity, which is essential in the treatment of depression. Its structural analogs have shown promising results in modulating serotonin pathways, potentially alleviating depressive symptoms .
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Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties by modulating oxidative stress and inhibiting neuroinflammatory responses. This could contribute to neuronal survival in pathological conditions, making it a candidate for further exploration in neurodegenerative diseases .
Dopamine Receptor Binding
In a study assessing the binding affinities of various piperazine derivatives, this compound demonstrated significant selectivity towards D4 receptors compared to other subtypes. This selectivity is essential for minimizing side effects commonly associated with antipsychotic medications .
Behavioral Studies
Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects. These findings align with its proposed mechanism of action involving serotonin modulation .
Oxidative Stress Assessment
In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This suggests a protective role against neurodegeneration .
Mechanism of Action
The mechanism of action of 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate multiple biological processes.
Comparison with Similar Compounds
Structural Modifications in Piperazine Sulfonyl Derivatives
The table below highlights key structural differences between the target compound and analogs:
*Estimated based on molecular formula.
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s ethanol group improves aqueous solubility compared to ethanone derivatives (e.g., ), but its dimethylphenyl group may reduce it relative to smaller substituents like fluorine .
- Lipophilicity : The methoxy and dimethyl groups confer moderate lipophilicity, enhancing membrane permeability compared to polar analogs but less than fluorinated derivatives (e.g., 2,5-difluorophenyl in ) .
- Metabolic Stability: Ethanol’s hydroxyl group may increase susceptibility to glucuronidation, whereas ethanone () or fluorinated analogs () resist phase II metabolism .
Biological Activity
2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonamide compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H24N2O4S
- Molecular Weight : 320.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory effects demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro. This suggests its potential use in conditions characterized by chronic inflammation.
Discussion
The biological activity of this compound highlights its versatility as a therapeutic agent. Its ability to inhibit specific enzymes and interact with cellular receptors positions it as a promising candidate for further research in drug development.
Q & A
Basic: What are the standard synthetic routes for 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling reactions between sulfonyl-piperazine intermediates and ethanolamine derivatives. Key steps include:
- Coupling Reagents : Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) in DMF (dimethylformamide) to activate carboxyl groups for amide bond formation .
- Purification : Reverse-phase chromatography is critical for isolating the compound with ≥95% purity. Optimizing gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) improves yield .
- Yield Enhancement : Pre-activation of carboxylic acid intermediates and strict control of reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to activated ester) minimizes side products .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., sulfonyl, methoxy, dimethylphenyl groups). Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode verifies molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA : Purity >98% is confirmed using C18 columns (4.6 × 250 mm, 5 µm) with UV detection at 254 nm .
Advanced: How can researchers design PROTAC molecules incorporating this compound to target proteins like BCL-XL?
- Linker Design : Attach the compound to an E3 ligase recruiter (e.g., VHL or CRBN ligand) via polyethylene glycol (PEG) or alkyl linkers. Optimal linker length (e.g., 8–12 atoms) ensures ternary complex formation .
- Bifunctional Validation : Use cellular assays (e.g., Western blot) to confirm target degradation (BCL-XL) and proteasome dependence (via MG132 inhibition) .
- Structural Modeling : Molecular docking (e.g., Schrödinger Suite) predicts binding affinity between the compound and the target protein’s hydrophobic pocket .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across experimental models?
- Dose-Response Curves : Compare IC50 values in cell lines (e.g., cancer vs. non-cancer) under standardized conditions (e.g., 72-hour exposure, 10% FBS media) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
- Model Selection : Validate findings in orthogonal models (e.g., 3D spheroids vs. 2D monolayers) to account for microenvironmental variability .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions, given limited existing data?
- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions for 24–72 hours .
- Analytical Monitoring : Track degradation via UPLC-MS (e.g., Waters Acquity) to identify breakdown products (e.g., sulfonic acid derivatives) .
- Storage Recommendations : Lyophilized samples stored at -80°C in amber vials show minimal degradation over 6 months .
Basic: What methodologies are recommended for designing in vitro and in vivo toxicity studies given limited toxicological data?
- In Vitro : Use MTT assays on primary hepatocytes to assess cytotoxicity (48-hour exposure, 10–100 µM range). Include positive controls (e.g., cisplatin) .
- In Vivo : Conduct acute toxicity tests in rodents (e.g., OECD 423 guidelines) with endpoints like organ weight, histopathology, and serum ALT/AST levels .
- Metabolic Stability : Evaluate hepatic clearance using microsomal incubations (human/rat) with LC-MS quantification .
Advanced: How can the compound’s role in apoptosis pathways via BCL-2 family proteins be investigated?
- Protein Interaction Assays : Co-immunoprecipitation (Co-IP) with BCL-2/BCL-XL in transfected HEK293 cells .
- Caspase Activation : Measure caspase-3/7 activity via luminescent assays (e.g., Caspase-Glo®) in treated Jurkat cells .
- Synergy Studies : Combine with ABT-263 (BCL-2 inhibitor) to assess additive/synergistic effects in resistant cancer models .
Basic: How can solubility profiles be determined experimentally?
- Shake-Flask Method : Saturate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C for 24 hours. Filter (0.22 µm) and quantify via UV spectrophotometry .
- Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure melting point depression in solvent mixtures .
Advanced: What approaches are effective for structure-activity relationship (SAR) studies targeting piperazine-sulfonyl derivatives?
- Substituent Variation : Synthesize analogs with halogenated (e.g., 4-Cl) or bulkier aryl groups (e.g., biphenyl) to probe steric effects .
- Biological Screening : Test analogs in kinase inhibition panels (e.g., Eurofins) to map selectivity .
- Computational SAR : Generate QSAR models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How can forced degradation studies be designed to identify breakdown products and mechanisms?
- Photolytic Stress : Expose to UV light (300–400 nm) for 48 hours and analyze via LC-MS/MS for sulfoxide or demethylated products .
- Hydrolytic Pathways : Monitor pH-dependent hydrolysis (pH 1–13) at 37°C, focusing on sulfonamide bond cleavage .
- Oxidative Susceptibility : Treat with tert-butyl hydroperoxide (t-BHP) to simulate oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
